1-[2-(PIPERIDIN-1-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
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Overview
Description
1-[2-(PIPERIDIN-1-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(PIPERIDIN-1-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the piperidine ring, and the attachment of the thiophene moiety. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzodiazole core through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the thiophene ring using coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-(PIPERIDIN-1-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thiophene ring or the benzodiazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts for coupling reactions, such as Pd(PPh3)4.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the benzodiazole core may lead to dihydrobenzodiazole derivatives.
Scientific Research Applications
1-[2-(PIPERIDIN-1-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new therapeutic agents due to its unique structure and biological activity.
Biological Studies: Investigation of its interactions with various biological targets, including enzymes and receptors.
Material Science: Exploration of its properties for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-(PIPERIDIN-1-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine ring, such as piperidine-based pharmaceuticals.
Thiophene Derivatives: Compounds with thiophene rings, used in various applications from medicinal chemistry to material science.
Uniqueness
1-[2-(PIPERIDIN-1-YL)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its combination of three distinct moieties: the benzodiazole core, the piperidine ring, and the thiophene ring.
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4S/c1-4-10-22(11-5-1)12-13-23-18-9-3-2-8-17(18)21-19(23)20-15-16-7-6-14-24-16/h2-3,6-9,14H,1,4-5,10-13,15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHFPOBBWUMJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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